

6-Bromo-2-methylquinoline: A Heterocyclic Building Block for Advanced Drug Discovery

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Compound of Interest

Compound Name: 6-Bromo-2-methylquinoline

Cat. No.: B1268081

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **6-Bromo-2-methylquinoline**, a halogenated derivative of the quinoline scaffold, has emerged as a versatile and highly valuable heterocyclic building block in medicinal chemistry. Its unique structural features, including the reactive bromine atom and the nucleophilic nitrogen within the quinoline ring, provide a fertile ground for a multitude of chemical transformations. This allows for the facile introduction of diverse pharmacophores, enabling the synthesis of complex molecules with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and, most importantly, the significant potential of **6-Bromo-2-methylquinoline** in the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **6-Bromo-2-methylquinoline** is fundamental for its effective utilization in synthetic chemistry and drug design.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ BrN	[1]
Molecular Weight	222.08 g/mol	[1]
CAS Number	877-42-9	[1]
Appearance	Solid	[1]
Melting Point	101-105 °C (lit.)	[1]
Assay	≥97%	[1]
SMILES	<chem>Cc1ccc2cc(Br)ccc2n1</chem>	[1]
InChI	1S/C10H8BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3	[1]

Spectroscopic Data Summary:

While a complete, high-resolution, and fully assigned set of spectra for **6-Bromo-2-methylquinoline** is not readily available in a single public source, the following tables provide expected and reported data based on analogous compounds and general spectroscopic principles.

¹H NMR Spectral Data (Expected in CDCl₃, 400 MHz):

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
CH ₃	~2.7 - 2.8	s	-
H-3	~7.3 - 7.4	d	~8.0 - 8.4
H-4	~7.9 - 8.0	d	~8.0 - 8.4
H-5	~7.8 - 7.9	d	~8.8 - 9.2
H-7	~7.6 - 7.7	dd	~8.8 - 9.2, ~2.0 - 2.4
H-8	~8.1 - 8.2	d	~2.0 - 2.4

Note: These are predicted values and may vary based on the solvent and experimental conditions.

^{13}C NMR Spectral Data (Expected in CDCl_3 , 100 MHz):

Carbon Assignment	Chemical Shift (δ) [ppm]
CH_3	~25.0 - 26.0
C-2	~158.0 - 160.0
C-3	~121.0 - 123.0
C-4	~136.0 - 138.0
C-4a	~146.0 - 148.0
C-5	~129.0 - 131.0
C-6	~118.0 - 120.0
C-7	~133.0 - 135.0
C-8	~128.0 - 130.0
C-8a	~127.0 - 129.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

FT-IR Spectral Data (KBr Pellet):

Wavenumber (cm ⁻¹)	Interpretation
~3050-3100	Aromatic C-H stretching
~2920-2980	Methyl C-H stretching
~1600-1620	C=N stretching (quinoline ring)
~1450-1580	C=C stretching (aromatic ring)
~800-850	C-H out-of-plane bending (aromatic)
~550-650	C-Br stretching

Mass Spectrometry (Electron Ionization - EI):

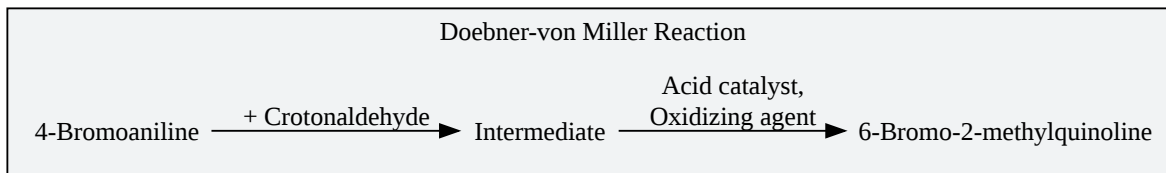
m/z Value	Interpretation
221/223	Molecular ion peak (M ⁺) showing the characteristic isotopic pattern for bromine (¹⁹ Br and ⁸¹ Br in ~1:1 ratio)
206/208	[M - CH ₃] ⁺
142	[M - Br] ⁺
115	Further fragmentation of the quinoline ring

Experimental Protocols

Synthesis of **6-Bromo-2-methylquinoline** via Doebner-von Miller Reaction:

This robust and widely used method provides a straightforward route to **6-Bromo-2-methylquinoline**.

Reaction Scheme:



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Caption: Synthesis of **6-Bromo-2-methylquinoline**.

Materials:

- 4-Bromoaniline
- trans-Crotonaldehyde (trans-2-butenal)
- Concentrated Hydrochloric Acid (HCl)
- An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride)
- Ethanol or other suitable solvent
- Sodium hydroxide (NaOH) solution for neutralization

Procedure:

- A mixture of 4-bromoaniline and concentrated hydrochloric acid in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.
- The mixture is heated to reflux.
- Crotonaldehyde is added dropwise to the refluxing mixture over a period of 1-2 hours.
- After the addition is complete, the oxidizing agent is carefully added portion-wise.

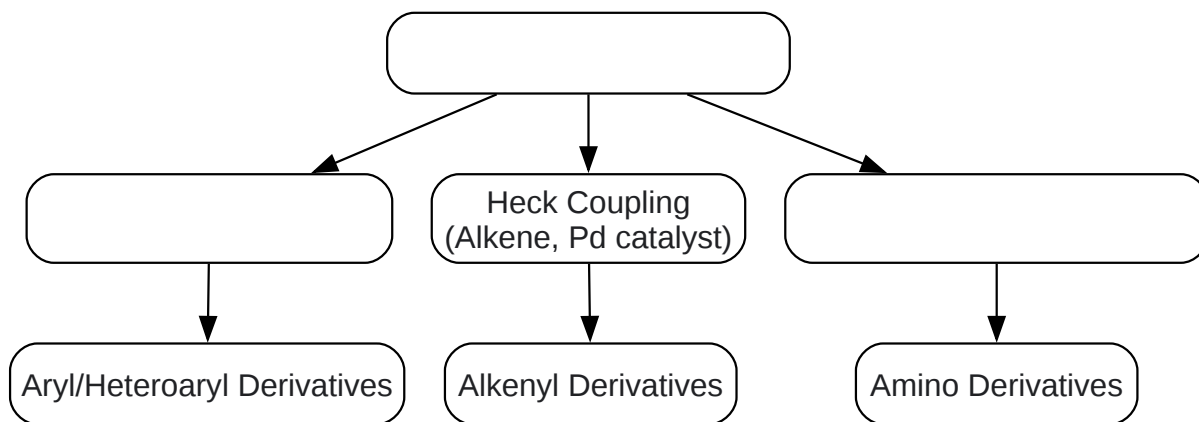
- The reaction mixture is refluxed for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- The reaction mixture is cooled to room temperature and then poured into a large volume of water.
- The aqueous solution is made alkaline by the slow addition of a concentrated sodium hydroxide solution until a precipitate is formed.
- The crude product is collected by filtration, washed with water, and dried.
- Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

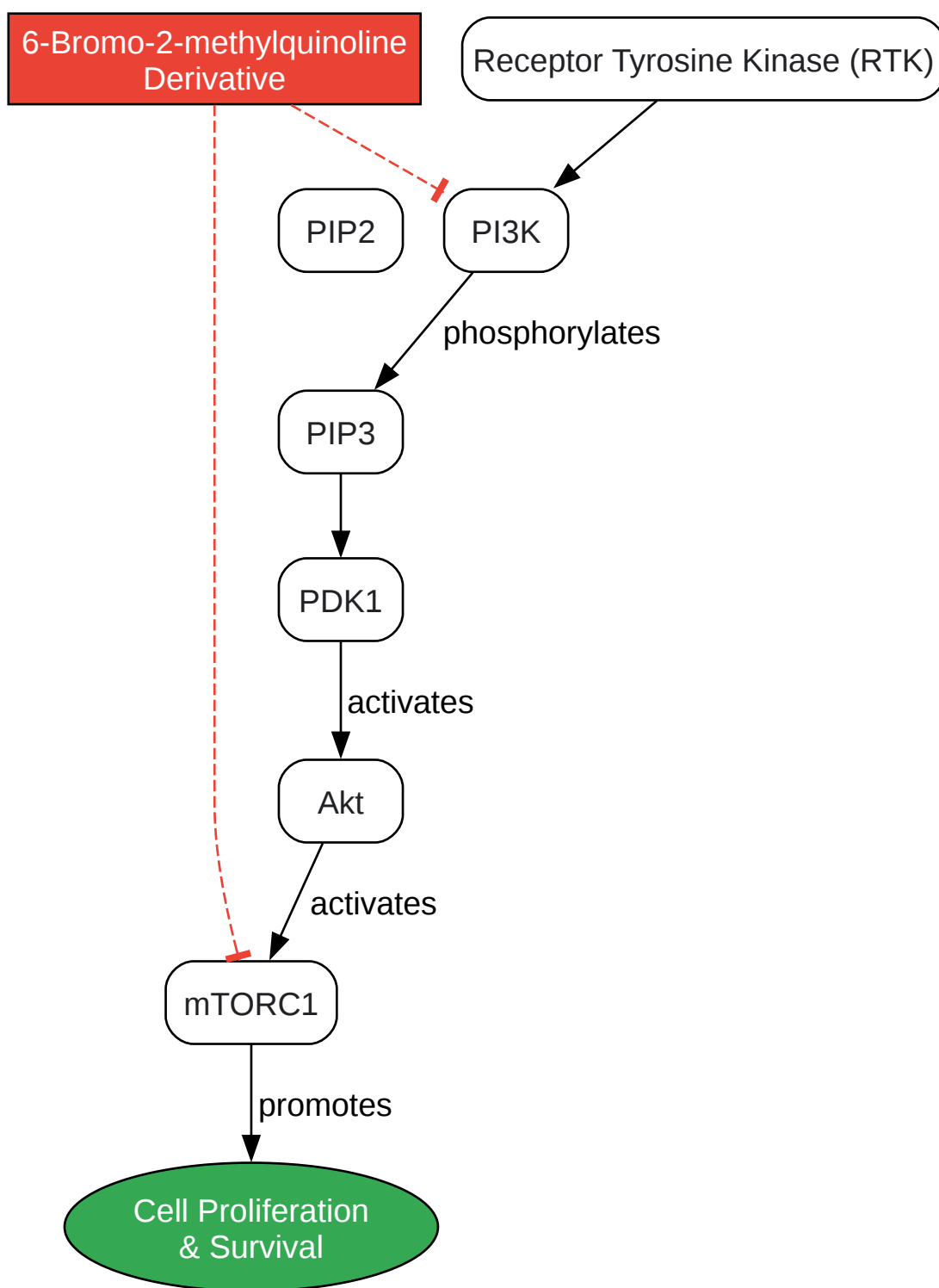
Expected Yield: 81%[\[2\]](#)

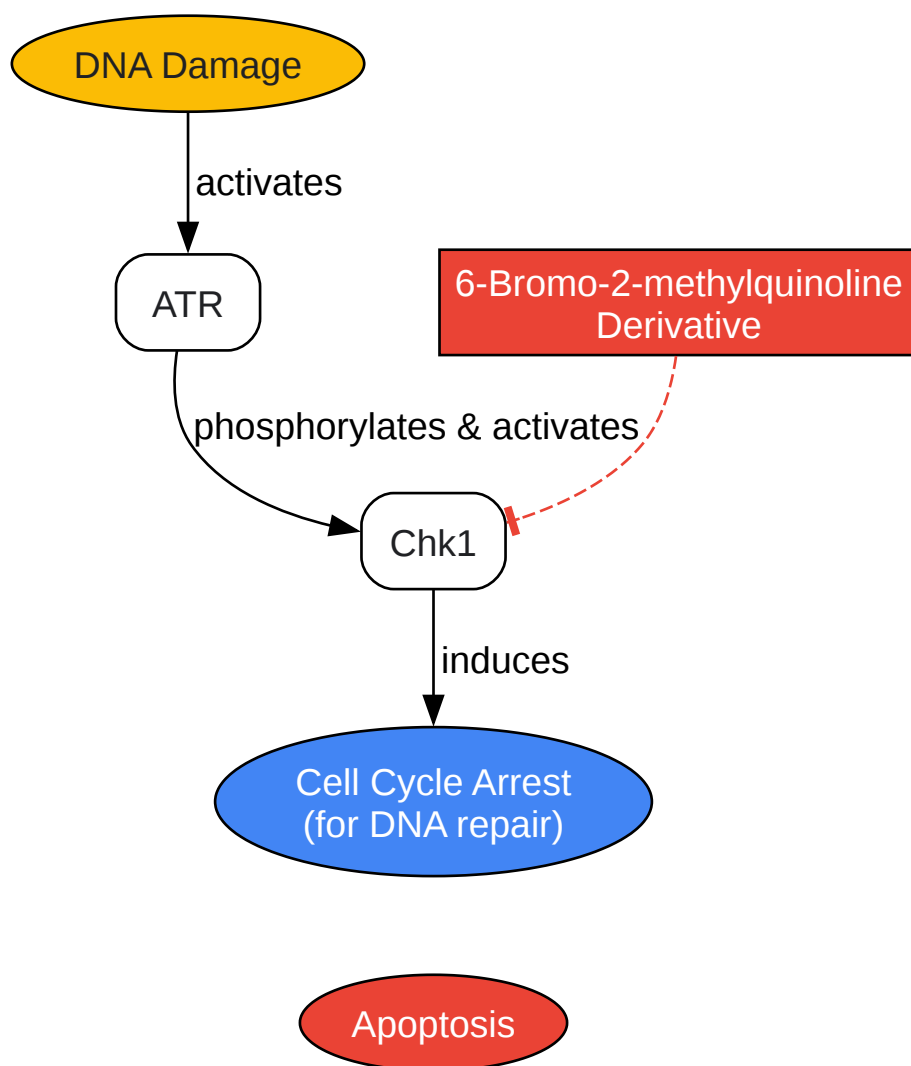
Applications in Drug Discovery and Development

The true value of **6-Bromo-2-methylquinoline** lies in its role as a versatile scaffold for the synthesis of biologically active molecules. The bromine atom at the 6-position serves as a key handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents.

Workflow for Derivatization:







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References

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